N,O-Ditosyl D-Phenylalaninol

Chiral Synthesis Protecting Group Chemistry Sequential Deprotection

Unprotected D-phenylalaninol causes competing nucleophilic reactions and complex product mixtures. N,O-Ditosyl D-Phenylalaninol (CAS 63328-00-7) solves this via orthogonal tosyl protection of both amine and alcohol. • Sequential deprotection: O-tosyl (K₂CO₃/MeOH) then N-tosyl (LiAlH₄/Na-NH₃) for staged handle unveiling. • Stable precursor to N-tosyl-D-phenylalaninol chiral auxiliary for asymmetric aldol reactions. • Dual UV-active chromophores for chiral HPLC method development.

Molecular Formula C23H25NO5S2
Molecular Weight 459.6 g/mol
CAS No. 63328-00-7
Cat. No. B126738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Ditosyl D-Phenylalaninol
CAS63328-00-7
Synonyms4-Methyl-N-[(1S)-1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]benzenesulfonamide; 
Molecular FormulaC23H25NO5S2
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1
InChIKeyQATCEFUUVQOULD-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Ditosyl D-Phenylalaninol Overview


N,O-Ditosyl D-Phenylalaninol (CAS 63328-00-7) is a doubly protected chiral amino alcohol derived from D-phenylalaninol, featuring p-toluenesulfonyl (tosyl) groups on both the amine nitrogen and primary alcohol oxygen [1]. This compound serves as a protected chiral synthon in asymmetric synthesis, where the orthogonal protection of both nucleophilic sites enables sequential deprotection strategies for constructing complex chiral molecules . The (S)-configured stereocenter is retained from the D-phenylalanine backbone, providing a defined chiral environment for stereocontrolled transformations [1].

Orthogonal Tosyl Protection Enables sequential deprotection strategy for complex chiral molecules
D-Phenylalanine-Derived Stereocenter Retained for stereocontrolled transformations
Reported Organic-Soluble Form Facilitates homogeneous reactions and purification in common solvents

Unmatched Protection of N,O-Ditosyl D-Phenylalaninol


Unprotected D-phenylalaninol (CAS 5267-64-1) presents both nucleophilic amine and hydroxyl groups that compete in acylation, alkylation, and metal-catalyzed reactions, leading to complex product mixtures and reduced yields [1]. Mono-tosylated derivatives (N-tosyl or O-tosyl) leave one reactive site exposed, limiting synthetic flexibility and requiring additional protection/deprotection steps . N,O-Ditosyl D-Phenylalaninol uniquely provides simultaneous protection of both nucleophilic centers, enabling chemoselective transformations at alternative reactive handles while preserving the chiral backbone for subsequent stereocontrolled reactions . The ditosyl protection also enhances solubility in common organic solvents (dichloromethane, ethyl acetate, acetone) relative to the parent amino alcohol, facilitating reaction monitoring and purification .

Unprotected D-phenylalaninol Competing amine and hydroxyl reactivity may reduce reaction yield and selectivity
Mono-tosyl derivatives One reactive site remains exposed, limiting orthogonal deprotection capability
Ditosyl orthogonal protection Sequential two-step deprotection may not be matched by mono-protected analogs

Key Evidence for N,O-Ditosyl D-Phenylalaninol


Dual Protection for Sequential Deprotection

N,O-Ditosyl D-Phenylalaninol can be quantitatively converted to N-tosyl-D-phenylalaninol via selective O-detosylation under mild basic conditions, then to D-phenylalaninol via reductive N-detosylation. This orthogonal deprotection sequence is not possible with mono-protected analogs such as N-tosyl-D-phenylalaninol or O-tosyl-D-phenylalaninol, which lack the second orthogonal protecting group [1]. Quantitative conversion yields (>95%) for each deprotection step have been demonstrated under optimized conditions [1].

Sequential Deprotection
Class-level inference
Enables two-step orthogonal deprotection (>95% per step) vs. mono-tosyl single-step
Supports sequential deprotection strategy
Class-level; confirm conditions for substrate
Chiral Synthesis Protecting Group Chemistry Sequential Deprotection

Enhanced Organic Solubility

N,O-Ditosyl D-Phenylalaninol exhibits significantly enhanced solubility in common organic solvents (dichloromethane, ethyl acetate, acetone) compared to unprotected D-phenylalaninol, which is highly polar and preferentially soluble in aqueous media . The ditosyl compound is typically supplied as a powder soluble in chloroform, dichloromethane, and DMSO, facilitating homogeneous reaction conditions and chromatographic purification [1].

Organic Solubility
Reported
Soluble in CH₂Cl₂, EtOAc, acetone vs. aqueous-preferring parent
Facilitates reaction and purification
Qualitative shift; verify for specific solvent system
Solubility Reaction Medium Purification

High Diastereoselectivity in Aldol Reactions

While direct data for N,O-ditosyl D-phenylalaninol are limited, the closely related N-tosyl phenylalaninol propionate-derived titanium enolate reacts with bidentate aromatic aldehydes to afford syn-aldol products with high diastereoselectivity and good isolated yields [1]. The chiral auxiliary is readily prepared from optically active phenylalaninol and can be removed via mild saponification to yield optically active β-hydroxy carboxylic acids [1].

Aldol Selectivity
Class-level inference
N-tosyl phenylalaninol scaffold provides high syn-selectivity (related analog)
May support chiral auxiliary application
Data for ditosyl derivative; confirm with target aldehyde
Asymmetric Synthesis Aldol Reaction Diastereoselectivity

Applications of N,O-Ditosyl D-Phenylalaninol


Sequential Deprotection in Multistep Chiral Synthesis

The orthogonal tosyl protection of both amine and alcohol functionalities enables sequential deprotection: the O-tosyl group can be removed under mild basic conditions (e.g., K₂CO₃ in MeOH) while retaining the N-tosyl group, which is subsequently cleaved under reductive conditions (e.g., LiAlH₄ or Na/NH₃) [1]. This capability is critical for constructing complex chiral molecules where different synthetic handles must be unveiled at different stages.

Chiral Building Block for Peptidomimetics and β-Amino Alcohols

The protected D-phenylalaninol core serves as a versatile intermediate for peptidomimetic scaffolds. The ditosyl protection allows chemoselective functionalization at alternative sites (e.g., α-carbon alkylation or aryl ring modifications) while the chiral amino alcohol backbone remains masked, preventing racemization or unwanted side reactions [1]. Subsequent deprotection yields enantiomerically enriched β-amino alcohols for incorporation into bioactive molecules.

Precursor to N-Tosyl Chiral Auxiliaries

Selective O-detosylation of N,O-ditosyl D-phenylalaninol provides N-tosyl-D-phenylalaninol, a proven chiral auxiliary for asymmetric aldol reactions that achieve high syn-diastereoselectivity [1]. Procuring the ditosyl compound offers a stable, storable precursor that can be converted to the active auxiliary on demand, minimizing degradation of the free alcohol during storage.

Analytical Standard for Chiral HPLC

The compound's defined stereochemistry and dual UV-active tosyl chromophores make it suitable as an analytical standard for developing chiral HPLC separation methods [1]. The ditosyl derivative exhibits strong UV absorbance, facilitating detection and quantification of enantiomeric purity in related chiral amino alcohol derivatives.

Application
Selection Property
Validation Focus
Sequential deprotection multistep synthesis
Orthogonal tosyl protection
Deprotection sequence and yield
Peptidomimetic and β-amino alcohol building block
Chemoselective functionalization
Enantiomeric purity retention
N-tosyl chiral auxiliary precursor
Storable N-tosyl precursor
Auxiliary activation and selectivity
Chiral HPLC analytical standard
Dual UV chromophores
Enantiomer resolution and detection

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